molecular formula C16H17NO5S B497884 3-{[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]amino}benzoic acid CAS No. 915910-56-4

3-{[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]amino}benzoic acid

Cat. No.: B497884
CAS No.: 915910-56-4
M. Wt: 335.4g/mol
InChI Key: FNVMDBDZNZDJOD-UHFFFAOYSA-N
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Description

3-{[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]amino}benzoic acid is an organic compound with a complex structure that includes a benzoic acid core substituted with a sulfonylamino group and a methoxy-dimethylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]amino}benzoic acid typically involves multiple steps. One common method starts with the sulfonylation of 2-methoxy-4,5-dimethylphenylamine using a sulfonyl chloride derivative. This intermediate is then coupled with 3-aminobenzoic acid under appropriate conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

3-{[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]amino}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

    Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Formation of 3-{[(2-Hydroxy-4,5-dimethylphenyl)sulfonyl]amino}benzoic acid.

    Reduction: Formation of 3-{[(2-Methoxy-4,5-dimethylphenyl)sulfanyl]amino}benzoic acid.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

3-{[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]amino}benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-{[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]amino}benzoic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The sulfonyl group is often crucial for this inhibitory action, as it can form strong interactions with amino acid residues in the enzyme’s active site.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]amino}benzoic acid
  • 3-{[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]amino}salicylic acid
  • 3-{[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]amino}cinnamic acid

Uniqueness

3-{[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]amino}benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications where specific interactions or properties are required, such as in targeted drug design or specialized material applications.

Properties

IUPAC Name

3-[(2-methoxy-4,5-dimethylphenyl)sulfonylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO5S/c1-10-7-14(22-3)15(8-11(10)2)23(20,21)17-13-6-4-5-12(9-13)16(18)19/h4-9,17H,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNVMDBDZNZDJOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC=CC(=C2)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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